3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine

Bioorthogonal Chemistry Click Chemistry Kinetic Tuning

Select this 3,6-bis(4-methoxyphenyl)-s-tetrazine for staged bioorthogonal labeling with a k₂ of 1.4 M⁻¹ s⁻¹, 2.6-fold slower than diphenyltetrazine, preventing cross-reactivity in multiplexed conjugations. Its -1.34 V vs. Fc/Fc+ reduction potential delivers 2.28 V vs. Li/Li+ for low-voltage organic cathodes. The -2.71 eV LUMO calibrates DFT models for virtual screening. 92-94% isolated yield—7-30 points above diphenyltetrazine—reduces raw material costs at multi-gram scale.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 14141-66-3
Cat. No. B12171507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine
CAS14141-66-3
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H14N4O2/c1-21-13-7-3-11(4-8-13)15-17-19-16(20-18-15)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3
InChIKeyGHSDQCKTVPWTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine (CAS 14141-66-3): Core Physicochemical Properties and Class Identification


3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine (CAS 14141-66-3) is a symmetrical 3,6-diaryl-substituted derivative of the 1,2,4,5-tetrazine heterocycle, characterized by a nitrogen-rich aromatic core and electron-deficient nature [1]. The compound has a molecular formula of C16H14N4O2 and a molecular weight of 294.31 g/mol, with a reported density of 1.221 g/cm³ and a boiling point of 505.1 °C at 760 mmHg . It functions as an electron-poor diene in inverse electron demand Diels–Alder (IEDDA) cycloadditions, a reaction widely exploited in bioorthogonal chemistry for rapid and selective ligations [2].

Why 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine Cannot Be Interchanged with Other 3,6-Diaryl-s-Tetrazines


Substituents on the 3- and 6-positions of the 1,2,4,5-tetrazine scaffold exert profound and quantifiable control over cycloaddition kinetics, redox behavior, and electrochemical performance. Even among closely related 3,6-diaryl-s-tetrazines, substitution patterns can alter IEDDA reaction rates by over 200-fold [1] and shift reduction potentials by more than 200 mV [2]. Consequently, generic substitution—replacing 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine with, for example, 3,6-diphenyl- or 3,6-bis(4-trifluoromethylphenyl)-1,2,4,5-tetrazine—yields unpredictable outcomes in staged labeling, battery discharge voltages, or synthetic efficiency. The evidence below quantifies precisely where this compound diverges from its closest analogs, establishing clear selection criteria.

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Bioorthogonal IEDDA Reaction Rate with BCN: Quantified 2.6-Fold Slower Kinetics vs. Diphenyltetrazine

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine (1e) exhibits a second-order rate constant of 1.4 M⁻¹ s⁻¹ for the inverse electron demand Diels–Alder (IEDDA) reaction with bicyclo[6.1.0]nonyne (BCN) in methanol at ambient temperature [1]. This is 2.6-fold slower than the 3.6 M⁻¹ s⁻¹ measured for 3,6-diphenyl-1,2,4,5-tetrazine (1b) under identical conditions [1], and over 80-fold slower than the 118 M⁻¹ s⁻¹ observed for 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine [1].

Bioorthogonal Chemistry Click Chemistry Kinetic Tuning

Redox Potential in Organic Battery Electrolyte: 60 mV More Negative Reduction Potential vs. Unsubstituted DPT

Cyclic voltammetry in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAHFP) reveals a reduction potential (E1/2) of -1.34 V vs. Fc/Fc+ for the methoxy-substituted derivative [1]. This is 60 mV more negative than the -1.28 V measured for 3,6-diphenyl-1,2,4,5-tetrazine (DPT) under identical conditions [1], and 200 mV more negative than the -1.14 V observed for the CF3-substituted derivative [1].

Organic Electrode Materials Li-ion Battery Redox Tuning

Li-Ion Battery Discharge Capacity: 63 mAh/g Specific Capacity at 0.1 C vs. DPT and CF3 Analogs

In Li-ion coin cells, composite electrodes containing the methoxy-substituted tetrazine as the active material delivered a first-cycle specific discharge capacity of 63 mAh/g at a 0.1 C rate [1]. Under the same testing protocol, unsubstituted DPT yielded 68 mAh/g, while the CF3-substituted derivative achieved 73 mAh/g [1]. The methoxy derivative exhibited a clear discharge plateau, with its capacity representing 69% of its theoretical specific capacity (Ctheo = 91 mAh/g) [1].

Organic Battery Cathode Material Galvanostatic Cycling

LUMO Energy Level: Electron-Donating Methoxy Groups Destabilize LUMO by 0.25 eV vs. DPT

Density functional theory (DFT) calculations at the B3LYP level in the gas phase show the LUMO energy of the methoxy-substituted tetrazine is -2.71 eV [1]. This is 0.25 eV higher (destabilized) than the -2.96 eV LUMO of 3,6-diphenyl-1,2,4,5-tetrazine (DPT), and 0.79 eV higher than the -3.50 eV LUMO of the CF3-substituted derivative [1]. The destabilization directly correlates with the compound's slower IEDDA kinetics and more negative reduction potential.

DFT Calculation Frontier Molecular Orbitals Electronic Structure

Synthesis Yield via Modified Pinner Route: 92-94% Isolated Yield vs. 64-85% for Diphenyltetrazine

Synthesis of 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine via the traditional Pinner route from 4-methoxybenzonitrile, hydrazine monohydrate, and sulfur afforded isolated yields of 92-94% after column chromatography [1]. In contrast, literature reports for 3,6-diphenyl-1,2,4,5-tetrazine synthesis under comparable Pinner conditions typically range from 64-67% [2], with some optimized protocols achieving up to 85% yield . Solid-phase methods for s-tetrazines report a broader range of 70-94% across diverse substrates [3].

Synthetic Efficiency Pinner Synthesis Process Chemistry

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Staged Bioorthogonal Labeling Requiring Controlled, Intermediate Kinetics

For multiplexed bioorthogonal labeling applications where two sequential conjugation steps must proceed with distinct kinetics to avoid cross-reactivity, 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine provides a second-order rate constant of 1.4 M⁻¹ s⁻¹ with BCN [1]. This intermediate rate—2.6-fold slower than diphenyltetrazine—enables staged labeling when paired with a faster-reacting tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, k₂ = 118 M⁻¹ s⁻¹ [1]), achieving sequential, site-selective modification of a single biomolecule without mutual interference.

Organic Cathode Development for Tunable-Voltage Li-Ion Batteries

In organic electrode materials for Li-ion batteries, the methoxy-substituted tetrazine delivers a reduction potential of -1.34 V vs. Fc/Fc+ (60 mV more negative than DPT) [2], corresponding to a calculated discharge voltage of 2.28 V vs. Li/Li+ [2]. Its specific discharge capacity of 63 mAh/g at 0.1 C [2] and Li-ion diffusivity (DLi) exceeding 10⁻⁹ cm² s⁻¹ [2] position it for low-voltage, high-rate organic cathodes where voltage must be precisely matched to specific anode materials (e.g., graphite or lithium titanate).

DFT-Modeling Guided Design of Tetrazine-Based Click Reagents

The LUMO energy of -2.71 eV for this compound [2] serves as a validated computational benchmark for predicting IEDDA reactivity of aryl-substituted tetrazines. Researchers can use this data point to calibrate DFT models (B3LYP functional) for screening virtual tetrazine libraries, selecting candidates with targeted LUMO energies for desired kinetic profiles before committing to synthesis. The 0.25 eV destabilization relative to DPT quantifies the electronic effect of para-methoxy substitution for structure-reactivity modeling.

Cost-Effective Scale-Up for Tetrazine-Containing Conjugates and Materials

When procuring tetrazines for multi-gram synthesis of conjugates, probes, or polymer precursors, the 92-94% isolated yield of this compound [1] offers a 7-30 percentage point yield advantage over diphenyltetrazine [3]. This higher synthetic efficiency reduces raw material consumption, purification solvent usage, and overall cost per gram—critical factors for process chemists scaling reactions beyond milligram research quantities.

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